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Compound of Interest

Compound Name: DL-Methioninol

Cat. No.: B096836

An Application Note for the Synthesis of DL-Methioninol

Introduction

DL-Methioninol, the alcohol analog of the essential amino acid DL-methionine, is a valuable
chiral building block in organic synthesis. Its bifunctional nature, possessing both a primary
amine and a primary alcohol, makes it a versatile precursor for the synthesis of various
biologically active molecules, ligands for asymmetric catalysis, and pharmaceutical
intermediates. This application note provides a detailed, two-step experimental protocol for the
synthesis of DL-Methioninol from its readily available precursor, DL-Methionine.

The selected synthetic strategy involves an initial esterification of the carboxylic acid moiety of
DL-Methionine, followed by the reduction of the resulting ester to the corresponding primary
alcohol. This approach is widely adopted for the synthesis of amino alcohols as it circumvents
the challenges associated with the direct reduction of carboxylic acids, which requires harsher
conditions and can lead to side reactions. The esterification step effectively protects the
carboxylic acid and provides an intermediate that is readily reduced by common hydride
reagents. For the reduction step, Lithium Aluminum Hydride (LiAlH4) is employed due to its
high reactivity and efficacy in reducing esters to primary alcohols.[1][2][3] This protocol is
designed to be robust and reproducible, providing a clear pathway for obtaining high-purity DL-
Methioninol.

Overall Reaction Scheme
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Step 1: Fischer Esterification

DL-Methionine is converted to DL-Methionine methyl ester hydrochloride using methanol and a
catalytic amount of acid.

Step 2: Ester Reduction

DL-Methionine methyl ester is reduced to DL-Methioninol using Lithium Aluminum Hydride
(LiAIH4).

Reaction Mechanism: Ester Reduction

The reduction of the methyl ester to the primary alcohol proceeds via nucleophilic acyl
substitution, followed by a nucleophilic addition. The aluminum hydride anion ([AlH4]™) acts as
a source of hydride ions (H™).

Nucleophilic Acyl Substitution: A hydride ion attacks the electrophilic carbonyl carbon of the
ester, breaking the mt-bond and forming a tetrahedral intermediate.

o Elimination: The tetrahedral intermediate collapses, reforming the carbonyl 11-bond and
eliminating the methoxide ion (TOCHs) as a leaving group. This results in the formation of an
intermediate aldehyde.

¢ Nucleophilic Addition: The newly formed aldehyde is more reactive than the starting ester
and is immediately attacked by a second hydride ion from another molecule of LiAlHa.

e Protonation (Work-up): The resulting aluminum alkoxide is hydrolyzed during the aqueous
work-up step to yield the final product, DL-Methioninol.

Visualization of the Synthetic Workflow
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Caption: Overall workflow for the two-step synthesis of DL-Methioninol.
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Materials and Apparatus

Reagents

Reagent Formula M.W. ( g/mol) Purity Supplier

DL-Methionine CsH11NO2S 149.21 >99% Sigma-Aldrich

Methanol . L
CHsOH 32.04 >99.8% Fisher Scientific

(Anhydrous)

Sulfuric Acid H2S0a4 98.08 98% VWR

Diethyl Ether ) )
(C2Hs)20 74.12 >99.7% Sigma-Aldrich

(Anhydrous)

Lithium

Aluminum LiAIH4 37.95 >95% Acros Organics

Hydride (LAH)

Tetrahydrofuran

(THF), CaHsO 72.11 =>99.9% Sigma-Aldrich

Anhydrous

Sodium o

] NaOH 40.00 >98% EMD Millipore

Hydroxide

Sodium Sulfate . S
Na2S0a4 142.04 >99% Fisher Scientific

(Anhydrous)

Deuterated )

Cambridge
Chloroform CDCls 120.38 99.8 atom % D
Isotope
(CDCls)
Apparatus

Heating mantle

Round-bottom flasks (500 mL, 1 L)

Reflux condenser

Magnetic stirrer and stir bars
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e |ce-water bath

e Dropping funnel

o Separatory funnel (1 L)

 Rotary evaporator

e Vacuum distillation setup

o Standard laboratory glassware (beakers, graduated cylinders, etc.)

» Nitrogen gas line with bubbler

e pH paper or pH meter

TLC plates (silica gel 60 F2s4)

Experimental Protocol

Part A: Synthesis of DL-Methionine Methyl Ester
Hydrochloride

Causality: The carboxylic acid of methionine is converted to a methyl ester to prevent an acid-
base reaction with the LiAlH4 reducing agent in the subsequent step. The ester is a more
suitable functional group for reduction to the primary alcohol.[4][5] Thionyl chloride (SOCIL2) in
methanol is an alternative, but the Fischer esterification with catalytic acid is a simpler and
effective method.

e Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, add DL-Methionine (30.0 g, 0.201 mol).

e Reagent Addition: Add 250 mL of anhydrous methanol to the flask. Stir the suspension.

e Acid Catalyst: Carefully and slowly add concentrated sulfuric acid (3.0 mL) to the stirring
suspension. The addition is exothermic and should be done cautiously.
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» Reaction: Heat the mixture to reflux using a heating mantle and maintain the reflux for 4-6
hours. The reaction can be monitored by TLC (Eluent: 10% Methanol in Dichloromethane)
until the starting material spot has disappeared.

e Solvent Removal: After the reaction is complete, allow the mixture to cool to room
temperature. Remove the excess methanol using a rotary evaporator.

« |solation: The resulting white solid is the crude DL-Methionine methyl ester hydrochloride.
This can be used directly in the next step without further purification. A small sample can be
triturated with cold diethyl ether to obtain a purer solid for characterization if desired.

Part B: Reduction of DL-Methionine Methyl Ester to DL-
Methioninol

Causality: LiAlHa4 is a potent reducing agent capable of reducing esters to primary alcohols.[1]
[6] It is significantly more powerful than sodium borohydride (NaBHa4), which typically does not
reduce esters under mild conditions.[7] The reaction is performed in an anhydrous aprotic
solvent like THF to prevent the violent reaction of LiAlH4 with protic solvents.

SAFETY NOTE: Lithium Aluminum Hydride reacts violently with water and protic solvents,
releasing flammable hydrogen gas. This procedure must be conducted in a well-ventilated
fume hood, under an inert atmosphere (nitrogen or argon), and using anhydrous solvents and
glassware.

 Inert Atmosphere Setup: Assemble a 1 L three-necked round-bottom flask equipped with a
mechanical stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet.
Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room
temperature.

e LAH Suspension: Under a positive pressure of nitrogen, charge the flask with Lithium
Aluminum Hydride (15.3 g, 0.403 mol) and 400 mL of anhydrous THF.

e Cooling: Cool the LAH suspension to 0 °C using an ice-water bath.

o Substrate Addition: Dissolve the crude DL-Methionine methyl ester hydrochloride from Part A
in 150 mL of anhydrous THF. Transfer this solution to the dropping funnel.
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» Slow Addition: Add the ester solution dropwise to the stirred LAH suspension over a period of
1-2 hours. The rate of addition should be controlled to maintain the internal temperature
below 10 °C and to manage the evolution of hydrogen gas.[8]

o Reaction Completion: After the addition is complete, remove the ice bath and allow the
reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-3 hours
to ensure the reaction goes to completion.

e Quenching (Work-up): Cool the reaction mixture back down to 0 °C in an ice-water bath.
CAUTION: The following quenching procedure is highly exothermic and generates hydrogen
gas. Quench the reaction by the slow, dropwise addition of the following, in order:

o 15 mL of water
o 15 mL of 15% (w/v) aqueous sodium hydroxide solution

o 45 mL of water This sequence (the "Fieser work-up") is designed to produce a granular,
easily filterable precipitate of aluminum salts.[8]

o Filtration: Stir the resulting white suspension at room temperature for 30 minutes, then filter it
through a pad of Celite. Wash the filter cake thoroughly with THF (3 x 50 mL) and then with
diethyl ether (2 x 50 mL).

e Product Isolation: Combine the organic filtrates in a separatory funnel. Dry the combined
organic solution over anhydrous sodium sulfate (Na2S0Oa), filter, and concentrate the solvent
using a rotary evaporator to yield the crude DL-Methioninol as a viscous oil.

Purification

The crude product can be purified by vacuum distillation to obtain pure DL-Methioninol.
e Set up a vacuum distillation apparatus.

» Transfer the crude oil to the distillation flask.

 Distill under reduced pressure. DL-Methioninol typically distills at approximately 110-115 °C
at 1 mmHg.
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e Collect the clear, colorless to pale yellow viscous liquid.

Characterization

The identity and purity of the synthesized DL-Methioninol can be confirmed by spectroscopic
methods.

e 'H NMR (400 MHz, CDCls):

o &=3.65 (m, 2H, -CH20H)

o

& = 3.10 (m, 1H, -CH(NH2)-)

o

& = 2.55 (t, 2H, -S-CH2-)

[¢]

& =2.10 (s, 3H, -S-CHs)

[¢]

& = 1.85 (m, 2H, -CH2-CH2-CH-)

o

0 =1.70 (br s, 3H, -NH2 and -OH)

e 133C NMR (100 MHz, CDCIs):

[¢]

& = 65.5 (-CH20H)

[¢]

8 = 54.0 (-CH(NH2)-)

o

0 = 35.0 (-CH2-CH2-CH-)

o

& = 31.5 (-S-CHa-)

[¢]

& = 15.5 (-S-CHa)

e FT-IR (neat, cm™2):

o 3350-3200 (broad, O-H and N-H stretching)

o 2920, 2870 (C-H stretching)
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o 1580 (N-H bending)

o 1050 (C-O stretching)

Data Summary Table

Compound Amount Used Moles (mol) Molar Equiv.

Step A: Esterification

DL-Methionine 30.0¢g 0.201 1.0
Methanol 250 mL - Solvent
H2S0a4 3.0mL ~0.056 Catalytic

Step B: Reduction

DL-Methionine Methyl

~37.3 g (crude) 0.201 1.0

Ester HCI
Lithium Aluminum

_ 15.3¢g 0.403 2.0
Hydride
Tetrahydrofuran (THF) 550 mL - Solvent
Expected Yield ~20-23 g ~0.147-0.169 73-84%
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 NMR Spectroscopy of Amino Acids and Derivatives. Provides context for the expected NMR
shifts for the starting material and product, aiding in characterization. (YouTube - NMR
Analysis of Amino Acids). URL: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Experimental protocol for DL-Methioninol synthesis].
BenchChem, [2026]. [Online PDF]. Available at:
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synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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